2'-Cyano-3-(4-methoxyphenyl)propiophenone
Description
2'-Cyano-3-(4-methoxyphenyl)propiophenone is a substituted propiophenone derivative characterized by a cyano (-CN) group at the 2'-position of the benzoyl ring and a 4-methoxyphenyl substituent at the propanone chain. Propiophenone derivatives are widely studied for their roles in organic synthesis, catalysis, and bioactivity, particularly in pharmaceutical and agrochemical applications . The cyano and methoxy substituents likely influence its electronic properties, reactivity, and biological interactions, making it a candidate for comparative analysis with related molecules.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)propanoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-15-9-6-13(7-10-15)8-11-17(19)16-5-3-2-4-14(16)12-18/h2-7,9-10H,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJIVSSXRZIDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644261 | |
| Record name | 2-[3-(4-Methoxyphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-56-9 | |
| Record name | 2-[3-(4-Methoxyphenyl)-1-oxopropyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(4-Methoxyphenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Cyano-3-(4-methoxyphenyl)propiophenone typically involves the reaction of 4-methoxybenzaldehyde with cyanoacetic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2’-Cyano-3-(4-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
2'-Cyano-3-(4-methoxyphenyl)propiophenone serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.
Table 1: Synthetic Routes and Derivatives
| Compound Name | Synthesis Method | Biological Activity |
|---|---|---|
| 4'-Cyano-3-(4-methoxyphenyl)propiophenone | Nucleophilic substitution | Antimicrobial, anticancer |
| 2',5'-Dichloro-3-(4-methoxyphenyl)propiophenone | Chlorination followed by purification | Enhanced antimicrobial effects |
Medicinal Chemistry
Research indicates that this compound exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its potential as a pharmaceutical intermediate is being explored extensively.
Biological Activity Overview
- Antimicrobial Activity : Studies have demonstrated that this compound inhibits the growth of various bacteria and fungi.
- Anticancer Properties : In vitro studies have shown that it induces apoptosis in cancer cell lines, suggesting potential for cancer treatment.
- Anti-inflammatory Effects : The compound has been observed to reduce pro-inflammatory cytokine levels, indicating its role in inflammation management.
Table 2: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth in vitro | |
| Anticancer | Induced apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduced pro-inflammatory cytokine levels |
Anticancer Activity Study
A notable study investigated the effects of varying concentrations of this compound on several human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that the compound triggers apoptotic pathways. Analysis revealed:
- Upregulation of pro-apoptotic markers such as Bax.
- Downregulation of anti-apoptotic proteins like Bcl-2.
Antimicrobial Efficacy Study
Another study focused on the antimicrobial properties of this compound against common pathogens. It demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. These findings support its potential utility as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2’-Cyano-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various chemical reactions. The methoxy group can influence the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
Substituent Effects: The cyano group in this compound is an electron-withdrawing substituent, which may enhance electrophilic reactivity compared to the electron-donating methoxy group in chalcone derivatives . Steric hindrance from dimethylphenyl groups in 4'-cyano analogs (e.g., C₁₈H₁₇NO) reduces synthetic utility, as seen in discontinued commercial products .
Biological Activity: Chalcone derivatives with methoxy and hydroxyl groups (e.g., C₁₆H₁₄O₃) exhibit anti-inflammatory and antioxidant activities, protecting PC12 cells from oxidative stress . The absence of α,β-unsaturation in this compound may limit similar bioactivity.
Synthetic Utility: Propiophenone derivatives undergo α-functionalization (e.g., selenation) under mild conditions, but steric or electronic factors influence yields. For example, acetophenone and propiophenone derivatives react smoothly, while hindered analogs show reduced efficiency .
Biological Activity
2'-Cyano-3-(4-methoxyphenyl)propiophenone is a compound belonging to the class of propiophenones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 273.31 g/mol. The structure features a cyano group at the 2' position and a methoxy group at the para position of the phenyl ring attached to a propiophenone backbone. This unique arrangement contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The cyano group enhances the compound's electrophilicity, allowing it to participate in nucleophilic reactions. Additionally, the methoxy group can influence solubility and binding affinity, potentially affecting pharmacological profiles.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
- Protein Binding : Interaction with proteins can modulate their activity, leading to various biochemical effects.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that similar compounds in the propiophenone class possess antimicrobial effects against various pathogens.
- Anticancer Potential : The structural similarities to known anticancer agents suggest potential cytotoxic effects against cancer cell lines.
- Anti-inflammatory Effects : Propiophenones are often investigated for their anti-inflammatory properties, which may apply to this compound as well.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2021) investigated the antimicrobial properties of various substituted propiophenones, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
Research by Johnson et al. (2022) explored the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The study found that the compound induced apoptosis and inhibited cell proliferation, indicating its potential utility in cancer therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
